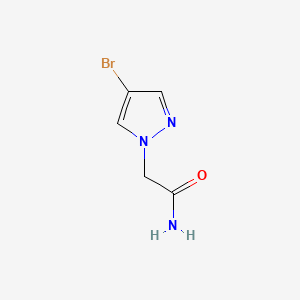

2-(4-bromo-1H-pyrazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTHDPSGRAJMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657643 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177354-50-5 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Structural Elucidation of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed structural characterization of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, and understanding their synthesis and characterization is paramount for researchers in drug discovery and development. This document presents a robust, field-proven protocol for the synthesis via N-alkylation of 4-bromopyrazole. Furthermore, it offers an in-depth analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) required to unequivocally confirm the molecular structure. This guide is designed to serve as a practical reference for researchers, scientists, and drug development professionals, providing both the methodology and the scientific rationale behind the experimental choices.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

The specific substitution pattern in 2-(4-bromo-1H-pyrazol-1-yl)acetamide makes it a valuable building block. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures[1]. The acetamide group attached to the N1 position introduces a polar, hydrogen-bond-donating functional group that can be crucial for target engagement in biological systems. This guide provides the foundational chemistry required to synthesize and validate this key intermediate.

Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

The most direct and reliable method for synthesizing the target compound is the regioselective N-alkylation of 4-bromopyrazole with an appropriate electrophile, 2-bromoacetamide. The pyrazole ring contains two nitrogen atoms, but the N-H proton is acidic and can be selectively removed by a suitable base to generate the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetamide in a classic SN2 reaction.

Proposed Reaction Scheme

The synthesis proceeds in a single, efficient step from commercially available starting materials.

Caption: Synthetic route to the target compound via N-alkylation.

Detailed Experimental Protocol

This protocol is a self-validating system; its success is confirmed by the characterization data outlined in Section 3.

Materials:

-

4-Bromopyrazole (1.0 eq)[2]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2-Bromoacetamide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 4-bromopyrazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of 4-bromopyrazole) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

-

Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the pyrazole N-H. The reaction is exothermic and produces hydrogen gas, necessitating slow addition at 0 °C under an inert atmosphere to ensure safety and control. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of bubbling indicates the complete formation of the sodium pyrazolide salt.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-bromoacetamide (1.1 eq) in a minimal amount of anhydrous DMF dropwise over 20 minutes.

-

Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazole starting material. The reaction is cooled to manage the exothermicity of the SN2 reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole spot is consumed.

-

Work-up & Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution to neutralize any unreacted base and acid byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Causality Note: Ethyl acetate is the extraction solvent of choice due to its polarity, which is suitable for the product, and its immiscibility with water. Multiple extractions ensure maximum product recovery.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality Note: The water wash removes residual DMF, and the brine wash removes the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(4-bromo-1H-pyrazol-1-yl)acetamide as a pure solid.

Structural Elucidation and Characterization

Unequivocal confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of substituents on the pyrazole ring and standard values for the acetamide moiety[3][4].

Caption: Correlation of structural features with spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.8 | Singlet | 1H | H5-pyrazole | Deshielded by adjacent N and N-substituent. |

| ~ 7.6 | Singlet | 1H | H3-pyrazole | Slightly less deshielded than H5. |

| ~ 6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | Amide protons, chemical shift can vary with concentration. |

| ~ 5.0 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the pyrazole nitrogen. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 168 | C=O | Typical chemical shift for an amide carbonyl carbon. |

| ~ 140 | C5-pyrazole | Aromatic carbon adjacent to two nitrogen atoms. |

| ~ 130 | C3-pyrazole | Aromatic carbon adjacent to one nitrogen atom. |

| ~ 95 | C4-pyrazole | Carbon bearing the bromine atom, shifted upfield relative to C-H. |

| ~ 52 | -CH₂- | Methylene carbon attached to the pyrazole nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 3: Predicted Mass Spectrometry Data (Electron Impact, EI)

| m/z Value | Assignment | Rationale |

|---|---|---|

| 219 / 221 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br/⁸¹Br). |

| 161 / 163 | [M - CONH₂]⁺ | Fragment corresponding to the loss of the acetamide radical. |

| 146 / 148 | [M - CH₂CONH₂]⁺ | Fragment corresponding to the 4-bromopyrazole cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H stretch | Primary Amide (-NH₂) |

| ~ 1670 | Strong | C=O stretch (Amide I) | Carbonyl |

| ~ 1610 | Medium | N-H bend (Amide II) | Primary Amide (-NH₂) |

| ~ 1550 | Medium | C=N, C=C stretch | Pyrazole Ring |

| ~ 1100 | Medium | C-N stretch | Pyrazole-CH₂ bond |

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a valuable intermediate for chemical and pharmaceutical research. The proposed N-alkylation protocol is based on well-established, reliable chemical transformations. Furthermore, the comprehensive breakdown of the expected spectroscopic data provides a validated framework for the structural confirmation of the final product. By explaining the causality behind the experimental choices and analytical interpretations, this document equips researchers with the necessary tools and understanding to confidently produce and characterize this important molecular scaffold.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. Molecules, 22(2), 119. Available at: [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][2]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for heterocycle reactivity, no direct URL)

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (General reference for reaction mechanisms, no direct URL)

-

Henriksen, G., et al. (2005). Palladium-catalyzed C-N bond formation: a general and efficient method for the N-arylation of pyrazoles. Tetrahedron Letters, 46(10), 1667-1670. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (General reference for spectroscopy, no direct URL)

-

MDPI. (2023). Synthesis of Pyrazole Derivatives and their Spectroscopic Properties. New Journal of Chemistry. Available at: [Link][3]

-

Bellina, F., & Rossi, R. (2006). Palladium-Catalyzed C-C Bond Formation on the Pyrazole Ring. Chemical Reviews, 106(11), 4579-4645. Available at: [Link][1]

-

PubChem. (n.d.). 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Soni, R., et al. (2022). Synthesis, Spectroscopic Characterization, and Biological Evaluation of Novel Pyrazole Derivatives. Journal of Molecular Structure, 1248, 131450. Available at: [Link][4]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)acetamide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility and wide spectrum of biological activities have made it a cornerstone for the development of therapeutic agents targeting a vast array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] Compounds incorporating this moiety have found success as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, with notable examples like Celecoxib demonstrating the clinical and commercial value of pyrazole-based drugs.[2]

This guide focuses on a specific, highly functionalized pyrazole derivative: 2-(4-bromo-1H-pyrazol-1-yl)acetamide (CAS No. 1177354-50-5). This compound is not merely a stable molecule but a strategic building block, engineered for versatility in synthetic chemistry. The presence of three key features—the N-substituted pyrazole core, a reactive bromo group at the C4 position, and an acetamide side chain—makes it an invaluable intermediate for generating diverse chemical libraries for high-throughput screening and lead optimization. This document serves as a technical resource, providing in-depth information on its physicochemical properties, synthetic utility, analytical characterization, and safe handling protocols.

PART 1: Core Molecular and Physicochemical Attributes

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, reactivity, and potential for formulation.

Key Compound Identifiers and Properties

The essential properties of 2-(4-bromo-1H-pyrazol-1-yl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 1177354-50-5 | [6][7] |

| Molecular Formula | C₅H₆BrN₃O | [6][7] |

| Molecular Weight | 204.03 g/mol | [6] |

| Synonym | 4-Bromo-1H-pyrazole-1-acetamide | [6] |

| Physical Form | Solid | [7] |

| LogP (Predicted) | 0.18 | [7] |

| Rotatable Bonds | 2 | [7] |

| Storage Conditions | 2-8°C, Refrigerator | [6] |

The low predicted LogP value of 0.18 suggests a relatively hydrophilic character, which is a crucial factor influencing aqueous solubility and pharmacokinetic properties in early-stage drug discovery.

PART 2: Synthesis, Reactivity, and Synthetic Utility

The strategic value of 2-(4-bromo-1H-pyrazol-1-yl)acetamide lies in its synthetic accessibility and the reactivity of its functional groups.

Plausible Synthetic Pathway

While specific proprietary synthesis routes may vary, a logical and widely applicable method for preparing this compound is the N-alkylation of 4-bromo-1H-pyrazole with a suitable two-carbon electrophile, such as 2-bromoacetamide. This reaction is a standard procedure in heterocyclic chemistry.

Step 1: Synthesis of the Starting Material, 4-bromo-1H-pyrazole. This can be achieved through the direct bromination of 1H-pyrazole.

Step 2: N-Alkylation. The 4-bromo-1H-pyrazole is then reacted with 2-bromoacetamide in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole ring nitrogen, creating a nucleophilic anion that subsequently displaces the bromide on the 2-bromoacetamide.

Caption: Proposed synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.

Chemical Reactivity and Role as a Scaffold

The true power of this molecule is its potential for diversification. The bromine atom at the C4 position is the key to unlocking a vast chemical space. It serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce diverse nitrogen-containing substituents.

The acetamide group provides a stable linker and a hydrogen bond donor/acceptor site, which is often critical for molecular recognition and binding to biological targets. This dual functionality allows researchers to build libraries of compounds by modifying the C4 position while retaining the core acetamide feature.

Caption: Diversification of the core scaffold via cross-coupling reactions.

PART 3: Analytical and Spectroscopic Profile

Proper characterization is essential to confirm the identity and purity of any chemical compound. Below are the expected spectroscopic signatures for 2-(4-bromo-1H-pyrazol-1-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons on the pyrazole ring (at C3 and C5) would appear as singlets in the aromatic region (typically δ 7.5-8.5 ppm). The methylene protons (-CH₂-) of the acetamide group would appear as a singlet further upfield (typically δ 4.5-5.5 ppm). The two protons of the primary amide (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal (δ ~165-175 ppm). The three carbons of the pyrazole ring would appear in the aromatic region, and the methylene carbon would be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for this compound due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M+ and M+2) of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom. The predicted monoisotopic mass provides a high-resolution target for verification.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A strong, sharp peak around 1650-1690 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration.

-

One or two bands in the range of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amide.

-

A band around 1590-1650 cm⁻¹ for the N-H bending vibration (amide II band).

PART 4: Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, GHS hazard information for structurally similar bromo-pyrazole and acetamide derivatives provides a reliable guide for safe handling.[11][12][13]

GHS Hazard Classification (Anticipated)

-

Acute Toxicity, Oral: May be harmful if swallowed.[11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[11][13]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11]

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[15][16]

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[17]

-

Spill Management: In case of a spill, prevent further leakage if safe to do so. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[13]

Conclusion

2-(4-bromo-1H-pyrazol-1-yl)acetamide is more than just a chemical entity; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with its versatile reactivity, position it as a valuable intermediate in the synthesis of novel bioactive compounds. The ability to leverage the C4-bromo position for extensive diversification through modern cross-coupling chemistry allows for the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. By adhering to the analytical and safety protocols outlined in this guide, researchers can effectively and safely utilize this powerful scaffold to explore new frontiers in pharmaceutical development.

References

-

PubChem. 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. National Center for Biotechnology Information. Available at: [Link]

-

ChemSynthesis. 4-bromo-5-chloro-1H-pyrazole. Available at: [Link]

-

National Institutes of Health (NIH). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Available at: [Link]

-

Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

-

Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

International Journal of Novel Research and Development (IJNRD). (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

- Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

-

MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

PubChemLite. 2-(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-n-(4-methylpyridin-2-yl)acetamide. Available at: [Link]

-

PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. Available at: [Link]

-

PubChemLite. 2-(4-bromo-pyrazol-1-yl)-pyridine. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. nbinno.com [nbinno.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. You are being redirected... [hit2lead.com]

- 8. PubChemLite - 2-(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-n-(4-methylpyridin-2-yl)acetamide (C12H12BrN5O3) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid (C9H6BrN3O2) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 2-(4-bromo-pyrazol-1-yl)-pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 11. 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide | C9H12BrN3O | CID 60582948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1183746-57-7|2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile|BLD Pharm [bldpharm.com]

- 13. aksci.com [aksci.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)acetamide for Drug Discovery Professionals

This guide provides a comprehensive overview of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: 2-(4-bromo-1H-pyrazol-1-yl)acetamide

-

CAS Number: 1177354-50-5

-

Molecular Formula: C₅H₆BrN₃O

-

Molecular Weight: 204.03 g/mol

-

Structure:

Caption: 2D structure of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.

Physicochemical Properties (Predicted):

| Property | Value |

| LogP | -0.1 |

| Topological Polar Surface Area (TPSA) | 58.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

These properties suggest that 2-(4-bromo-1H-pyrazol-1-yl)acetamide possesses favorable drug-like characteristics, including good aqueous solubility and the potential for membrane permeability.

Synthesis and Mechanism

The primary synthetic route to 2-(4-bromo-1H-pyrazol-1-yl)acetamide is through the N-alkylation of 4-bromopyrazole with a suitable 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby activating it as a nucleophile.

Reaction Scheme:

Caption: General synthetic scheme for 2-(4-bromo-1H-pyrazol-1-yl)acetamide.

Detailed Experimental Protocol (Exemplary):

-

Deprotonation: To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Alkylation: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 2-chloroacetamide (1.1 eq) in the same solvent dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 50-80 °C to drive it to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(4-bromo-1H-pyrazol-1-yl)acetamide.

Causality Behind Experimental Choices:

-

Base: The choice of base is critical. A moderately strong base like K₂CO₃ is often sufficient and offers easier handling compared to highly reactive bases like NaH. The base deprotonates the pyrazole N-H, which has a pKa of approximately 14, generating the nucleophilic pyrazolate anion.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: The initial deprotonation is often performed at a lower temperature to control the reaction, while the subsequent alkylation may require heating to overcome the activation energy barrier.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H5-pyrazole |

| ~7.6 | s | 1H | H3-pyrazole |

| ~7.2 | br s | 1H | NH₂ |

| ~5.8 | br s | 1H | NH₂ |

| ~4.9 | s | 2H | CH₂ |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~140 | C5-pyrazole |

| ~130 | C3-pyrazole |

| ~95 | C4-pyrazole (C-Br) |

| ~55 | CH₂ |

FT-IR Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amide) |

| 1680-1650 | C=O stretching (amide I) |

| 1620-1580 | N-H bending (amide II) |

| 1550-1500 | C=N, C=C stretching (pyrazole ring) |

Mass Spectrometry:

-

Expected [M+H]⁺: 203.9767 / 205.9747 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-(4-bromo-1H-pyrazol-1-yl)acetamide scaffold is a highly valuable intermediate in the synthesis of kinase inhibitors for oncology and inflammatory diseases.[1] The pyrazole moiety is a well-established "hinge-binder," capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2]

Role of the 4-Bromo Substituent:

The bromine atom at the 4-position of the pyrazole ring serves multiple purposes:

-

Vector for Further Functionalization: It provides a reactive handle for introducing additional functionality through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the pyrazole ring and the overall electronic distribution of the molecule, which can impact binding affinity.

-

Hydrophobic Interactions: The bromine atom can participate in favorable hydrophobic interactions within the kinase active site.

Targeted Kinases and Signaling Pathways:

Derivatives of 2-(4-bromo-1H-pyrazol-1-yl)acetamide have been investigated as inhibitors of several important kinases, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can block the blood supply to tumors, leading to their regression.

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.

Illustrative Signaling Pathway:

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors derived from 2-(4-bromo-1H-pyrazol-1-yl)acetamide.

Safety and Handling

Based on the safety data for closely related compounds such as N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide and 4-bromopyrazole, the following precautions should be observed:[4][5]

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Always consult the specific Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)acetamide from the supplier before handling.

Conclusion

2-(4-bromo-1H-pyrazol-1-yl)acetamide is a strategically important building block for the synthesis of kinase inhibitors with potential applications in oncology and other therapeutic areas. Its straightforward synthesis, coupled with the versatility of the bromopyrazole moiety for further chemical modification, makes it an attractive starting material for drug discovery campaigns. A thorough understanding of its synthesis, characterization, and the structure-activity relationships of its derivatives will empower researchers to rationally design and synthesize novel and effective therapeutic agents.

References

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. 2022. [Link][6][7]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. 2022. [Link][8]

-

2-(4-bromo-1H-pyrazol-1-yl)ethanol. MySkinRecipes. [Link][1]

-

2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. PubChem. [Link][9]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. ChemRxiv. 2021. [Link][10]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022. [Link][11]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. 2022. [Link][12]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023. [Link][2]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. 2011. [Link][13]

-

13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link][14]

-

Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. 2021. [Link][15]

-

1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. [Link][16]

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. 2023. [Link][17]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. 2023. [Link][18]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Patents on Recent Advances in Chemistry. 2023. [Link][19]

-

N-alkylation method of pyrazole. Google Patents. [20]

-

Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link][22]

-

Supporting information for: A mild and efficient method for the N-acetylation of amines using acetic anhydride catalyzed by zinc oxide nanoparticles. The Royal Society of Chemistry. [Link][23]

-

Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Genetic Engineering and Biotechnology. 2022. [Link][3]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. 2022. [Link][24]

-

Solved: Match the 1H NMR spectrum peaks of 4-bromoacetanilide... Chegg. [Link][25]

-

Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link][26]

-

1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link][27]

-

a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link][28]

Sources

- 1. 2-(4-bromo-1H-pyrazol-1-yl)ethanol [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide | C9H12BrN3O | CID 60582948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 20. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. rsc.org [rsc.org]

- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Solved Match the 1H NMR spectrum peaks of 4-bromoacetanilide | Chegg.com [chegg.com]

- 26. researchgate.net [researchgate.net]

- 27. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. researchgate.net [researchgate.net]

Mechanism of Action of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Among these, the pyrazolyl-acetamide class of molecules has emerged as a promising source of novel therapeutic agents. This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Based on extensive structure-activity relationship (SAR) studies of closely related analogs, the primary molecular target is likely the P2X(7) receptor, an ion channel implicated in inflammatory and neurological disorders.[3][4] This guide will dissect the P2X(7) signaling pathway and the putative inhibitory role of the title compound. Furthermore, we will explore alternative, plausible mechanisms of action, including the inhibition of key oncogenic kinases such as VEGFR-2 and BRAF V600E, for which other pyrazole-acetamide derivatives have shown significant activity.[5][6] Detailed, field-proven experimental protocols are provided to enable researchers to rigorously test these hypotheses and elucidate the definitive mechanism of action for this compound.

Introduction to 2-(4-bromo-1H-pyrazol-1-yl)acetamide

The compound 2-(4-bromo-1H-pyrazol-1-yl)acetamide belongs to a well-established class of heterocyclic compounds that have garnered significant attention for their therapeutic potential. The core structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position and an acetamide group at the 1-position. The bromine atom serves as a valuable synthetic handle for further chemical modifications, while the pyrazolyl-acetamide moiety is a recognized pharmacophore.[7][8] While direct studies on this specific molecule are limited, the extensive body of research on analogous compounds provides a strong foundation for predicting its biological activity.

The primary focus of this guide is to synthesize the available evidence from related compounds to propose a primary mechanism of action and to provide the scientific community with the tools to validate this hypothesis.

Primary Hypothesized Mechanism of Action: P2X(7) Receptor Antagonism

The most compelling evidence from the literature points towards the P2X(7) receptor as the primary molecular target for the (1H-pyrazol-4-yl)acetamide scaffold.[9][10][11] The P2X(7) receptor is an ATP-gated cation channel predominantly expressed on immune cells, such as macrophages and microglia, and has a critical role in inflammation and immunity.[1]

2.1. The Role of the P2X(7) Receptor in Cellular Signaling

Under conditions of cellular stress or damage, high concentrations of extracellular ATP are released. This ATP binds to the P2X(7) receptor, triggering the opening of a non-selective cation channel.[1] This initial activation leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The potassium efflux is a critical step for the assembly and activation of the NLRP3 inflammasome.[1] The activated inflammasome then cleaves pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Prolonged activation of the P2X(7) receptor can lead to the formation of a larger, non-selective pore, which can ultimately result in apoptosis or necrosis.[1]

2.2. Proposed Inhibition by 2-(4-bromo-1H-pyrazol-1-yl)acetamide

It is hypothesized that 2-(4-bromo-1H-pyrazol-1-yl)acetamide acts as an antagonist at the P2X(7) receptor. By binding to the receptor, likely at an allosteric site, it would prevent the conformational changes induced by ATP binding. This would block the initial ion flux, thereby inhibiting the downstream activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18. This proposed mechanism is consistent with the anti-inflammatory and analgesic effects observed with other (1H-pyrazol-4-yl)acetamide P2X(7) antagonists.[4][12]

2.3. Signaling Pathway Diagram

Alternative Potential Mechanisms of Action

While P2X(7) antagonism is the most probable mechanism, the versatility of the pyrazole-acetamide scaffold warrants the investigation of other potential targets, particularly in the context of oncology.

3.1. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3][13] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[14] A study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, which share a similar core structure, demonstrated potent VEGFR-2 inhibition and anti-angiogenic effects.[15] These compounds were shown to block the PI3K-Akt-mTOR signaling pathway. It is therefore plausible that 2-(4-bromo-1H-pyrazol-1-yl)acetamide could also exert anti-cancer effects through the inhibition of VEGFR-2.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a series of well-designed experiments are necessary. The following protocols are provided as a guide for researchers.

4.1. Protocol 1: P2X(7) Receptor Antagonist Screening using a Dye Uptake Assay

This protocol is designed to assess the ability of the compound to block the ATP-induced pore formation in cells expressing the P2X(7) receptor. A fluorescent dye that is normally cell-impermeable, such as YO-PRO-1 or propidium iodide, is used. [2][16] Methodology:

-

Cell Culture: Culture cells expressing the P2X(7) receptor (e.g., HEK293-P2X7 or J774 macrophages) in 96-well plates to confluence.

-

Compound Preparation: Prepare a stock solution of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in DMSO. Create a dilution series in a suitable buffer (e.g., HBSS).

-

Assay Procedure: a. Wash the cells with assay buffer. b. Add the fluorescent dye (e.g., YO-PRO-1 at 1 µM) to each well. c. Add the different concentrations of the test compound and incubate for 15-30 minutes. Include a vehicle control (DMSO) and a known P2X(7) antagonist as a positive control. d. Add a high concentration of ATP (e.g., 1 mM) to all wells except the negative control wells to activate the P2X(7) receptor. e. Incubate for 15-60 minutes. f. Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the ATP-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

4.2. Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compound on the kinase activity of VEGFR-2. [6][17] Methodology:

-

Reagents: Obtain recombinant human VEGFR-2 enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Compound Preparation: Prepare a dilution series of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in a buffer with a low percentage of DMSO.

-

Assay Procedure (in a 96-well plate): a. To each well, add the assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Incubate for 10-15 minutes to allow for compound binding. b. Initiate the kinase reaction by adding the substrate and ATP mixture. c. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Expected Data and Interpretation

The execution of the above protocols would yield quantitative data to support or refute the hypothesized mechanisms of action.

| Assay | Potential Target | Expected Outcome for an Active Compound | Key Metric |

| Dye Uptake Assay | P2X(7) Receptor | Dose-dependent decrease in ATP-induced fluorescence | IC₅₀ (nM to µM range) |

| Kinase Inhibition Assay | VEGFR-2 | Dose-dependent decrease in substrate phosphorylation | IC₅₀ (nM to µM range) |

| Cellular Proliferation | BRAF V600E | Selective growth inhibition of BRAF V600E cells | GI₅₀ (µM range) |

A potent IC₅₀ value in the P2X(7) assay would provide strong evidence for the primary hypothesized mechanism. Potent activity in the VEGFR-2 or BRAF V600E assays would indicate potential polypharmacology and suggest that the compound may have applications in oncology.

Conclusion

While the definitive mechanism of action for 2-(4-bromo-1H-pyrazol-1-yl)acetamide requires direct experimental validation, the existing literature on analogous compounds provides a robust framework for targeted investigation. The evidence strongly suggests that this compound is likely to function as a P2X(7) receptor antagonist, offering therapeutic potential in inflammatory and neurological diseases. However, the known propensity of the pyrazole-acetamide scaffold to inhibit protein kinases warrants a thorough investigation into its effects on cancer-related targets such as VEGFR-2 and BRAF V600E. The experimental protocols detailed in this guide provide a clear and logical path for researchers to elucidate the precise molecular interactions of this promising compound, thereby paving the way for its future development as a potential therapeutic agent.

References

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul

- A potential therapeutic role for P2X7 receptor (P2X7R)

- Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.

- Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PubMed Central.

- Design, Synthesis, and in vitro Evalu

- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor.

- VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.

- Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.

- therascreen® BRAF V600E RGQ PCR Kit Instructions for Use (Handbook).

- Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Semantic Scholar.

- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed.

- Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

- Assay Development for Protein Kinase Enzymes. NCBI.

- An Improved Method for P2X7R Antagonist Screening. PLOS One.

- BRAF (V600E) Kinase Assay Kit. BPS Bioscience.

- Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. PubMed.

- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.

- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P

- Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114). ChEMBL - EMBL-EBI.

-

Discovery of new VEGFR-2 inhibitors based on bis(tr[1][3][4]iazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central.

- AmoyDxTM BRAF V600E Mut

- Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. PubMed.

- Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applic

- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH.

- RealLine BRAF Detect-V600E. BIORON GmbH.

- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Overcoming the Limits of Inhibition: Mutant-Selective BRAF Degraders. PubMed.

Sources

- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114) - ChEMBL [ebi.ac.uk]

- 12. Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

discovery and synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

An In-Depth Technical Guide to the Synthesis and Significance of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

Authored by a Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] This has led to the successful development of numerous blockbuster drugs such as the kinase inhibitors ibrutinib and ruxolitinib, and the anti-inflammatory drug celecoxib.[2] The continued exploration of novel pyrazole derivatives is therefore a highly active and promising area of research for the identification of new therapeutic agents.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific pyrazole derivative: 2-(4-bromo-1H-pyrazol-1-yl)acetamide. The strategic placement of the bromo and acetamido functional groups on the pyrazole core makes this molecule a valuable intermediate for the synthesis of more complex and potentially bioactive compounds.

Strategic Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide is a multi-step process that begins with the commercially available 4-bromo-1H-pyrazole. The synthetic strategy focuses on the regioselective N-alkylation of the pyrazole ring, followed by the conversion of an ester intermediate to the desired primary amide.

Synthetic Workflow Overview

Sources

potential therapeutic targets of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

An In-depth Technical Guide to Investigating the Therapeutic Targets of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for interaction with a wide range of biological targets, making novel pyrazole-containing compounds like 2-(4-bromo-1H-pyrazol-1-yl)acetamide subjects of significant interest for therapeutic development. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. We will delve into the rationale behind prioritizing certain target classes, provide detailed experimental protocols for target discovery and validation, and offer insights into the causality behind these strategic choices, ensuring a robust and scientifically sound investigation.

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The 1,2-diazole five-membered heterocyclic ring system, commonly known as pyrazole, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid structure allow for high-affinity interactions with a multitude of protein targets. The therapeutic landscape is replete with examples of successful pyrazole-based drugs, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the kinase inhibitor Ruxolitinib.

The subject of this guide, 2-(4-bromo-1H-pyrazol-1-yl)acetamide, combines the pyrazole core with an acetamide group, a feature that can further enhance its binding capabilities through additional hydrogen bonding opportunities. The bromo-substituent on the pyrazole ring can also serve as a handle for further chemical modification or contribute to specific hydrophobic interactions within a binding pocket. Given this structural composition, a systematic investigation into its potential therapeutic targets is warranted.

Hypothesizing Potential Therapeutic Targets: A Data-Driven Approach

Based on the extensive literature surrounding pyrazole-containing compounds, we can hypothesize several high-priority target classes for 2-(4-bromo-1H-pyrazol-1-yl)acetamide. This section will explore the rationale for prioritizing these classes and suggest specific targets for initial investigation.

Protein Kinases: The Dominant Target Class

The pyrazole scaffold is a well-established "hinge-binding" motif for protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.

Rationale: The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, further enhancing affinity and selectivity.

Potential High-Priority Kinase Targets:

-

Janus Kinases (JAKs): Inhibitors of the JAK family (JAK1, JAK2, JAK3, TYK2) are effective in treating myeloproliferative neoplasms and autoimmune diseases.

-

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascade (including ERK, JNK, and p38) is a central pathway in cell proliferation, differentiation, and stress responses.

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for anti-cancer drug development.

Epigenetic Modulators: The Next Frontier

Epigenetic targets, such as histone deacetylases (HDACs) and bromodomains, are gaining prominence in drug discovery due to their roles in regulating gene expression in various diseases.

Rationale: The pyrazole scaffold can be incorporated into structures that chelate the zinc ion in the active site of HDACs or mimic the acetyl-lysine binding motif of bromodomains.

Potential High-Priority Epigenetic Targets:

-

Histone Deacetylases (HDACs): These enzymes are crucial for chromatin remodeling and are validated targets in oncology.

-

Bromodomain and Extra-Terminal Domain (BET) Family: Proteins like BRD4 are critical for the transcription of oncogenes, making them attractive cancer targets.

G-Protein Coupled Receptors (GPCRs): A Diverse Target Family

While less common than kinase inhibitors, pyrazole-containing compounds have been developed as modulators of GPCRs, the largest family of cell surface receptors.

Rationale: The rigid pyrazole core can serve as a scaffold to present substituents in a specific three-dimensional orientation required for binding to the transmembrane domains of GPCRs.

Potential High-Priority GPCR Targets:

-

Cannabinoid Receptors (CB1 and CB2): These receptors are involved in a wide range of physiological processes, including pain, appetite, and mood.

-

Chemokine Receptors: These GPCRs play a crucial role in inflammation and immune cell trafficking.

A Roadmap for Target Identification and Validation

Once a compound like 2-(4-bromo-1H-pyrazol-1-yl)acetamide is synthesized, a systematic approach is required to identify and validate its biological target(s). The following workflow provides a robust strategy for this process.

Figure 1. A generalized workflow for the identification and validation of novel therapeutic targets.

Phase 1: Unbiased Target Identification

The initial phase aims to generate a list of potential protein targets without prior bias. A dual-pronged approach, combining phenotypic screening with chemical proteomics, is highly recommended for comprehensive target discovery.

3.1.1. Experimental Protocol: Chemical Proteomics for Target Identification

Causality: This method identifies direct binding partners of the compound by using it as "bait" to pull down interacting proteins from a complex biological mixture, such as a cell lysate.[1][2][3][4] This provides direct physical evidence of an interaction.

Methodology:

-

Probe Synthesis:

-

Synthesize an analogue of 2-(4-bromo-1H-pyrazol-1-yl)acetamide that incorporates a linker and a reactive group (e.g., an alkyne or a photo-affinity label).

-

Critical Insight: The linker should be attached at a position that does not disrupt the key binding interactions of the parent molecule. The bromo-substituent could be a potential site for modification.

-

Validate that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.

-

-

Affinity Matrix Preparation:

-

Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.

-

-

Protein Pulldown:

-

Prepare cell lysates from a disease-relevant cell line.

-

Incubate the lysates with the probe-conjugated beads.

-

Self-Validation: Include a control experiment where the lysate is pre-incubated with an excess of the free, non-conjugated 2-(4-bromo-1H-pyrazol-1-yl)acetamide. True binding partners will be outcompeted and will show reduced abundance in the pulldown from this control sample.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Proteomic Analysis:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

-

Alternatively, perform on-bead digestion followed by LC-MS/MS analysis of the resulting peptides.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the probe pulldown compared to the control pulldown. These are your high-confidence candidate targets.

-

Phase 2: Rigorous Target Validation

Once a list of candidate targets is generated, a series of orthogonal experiments are required to validate that the compound's biological effects are mediated through one or more of these targets.[5][6][7][8]

3.2.1. Experimental Protocol: Biochemical Validation

Causality: Biochemical assays using purified proteins provide definitive evidence of a direct interaction between the compound and the target, and allow for the quantitative determination of binding affinity and inhibitory potency.[9][10][11]

Methodology (Example for a Kinase Target):

-

Protein Expression and Purification:

-

Obtain or produce high-purity recombinant protein of the candidate kinase target.

-

-

Binding Affinity Determination (e.g., Surface Plasmon Resonance - SPR):

-

Immobilize the kinase on an SPR sensor chip.

-

Flow solutions of 2-(4-bromo-1H-pyrazol-1-yl)acetamide at various concentrations over the chip.

-

Measure the association and dissociation rates to calculate the binding affinity (KD).

-

-

Enzyme Inhibition Assay:

-

Set up a kinase reaction with the purified enzyme, its substrate (e.g., a peptide and ATP), and varying concentrations of the compound.

-

Measure the rate of substrate phosphorylation using a suitable detection method (e.g., luminescence-based ATP consumption assay or a phosphospecific antibody).

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

-

Table 1: Example Data from Biochemical Validation

| Compound | Target Kinase | Binding Affinity (KD) | Enzyme Inhibition (IC50) |

| 2-(4-bromo-1H-pyrazol-1-yl)acetamide | Kinase X | 150 nM | 250 nM |

| Control Compound | Kinase X | > 10 µM | > 10 µM |

3.2.2. Experimental Protocol: Cell-Based Target Engagement

Causality: It is crucial to confirm that the compound can bind to its target within the complex environment of a living cell.[9][12][13][14] Cell-based target engagement assays provide this critical piece of evidence.

Methodology (Example using NanoBRET™):

-

Cell Line Preparation:

-

Transfect a suitable cell line to express the target protein as a fusion with NanoLuc® luciferase.

-

-

Assay Execution:

-

Add a cell-permeable fluorescent tracer that binds to the target protein to the cells. This will generate a BRET signal.

-

Add varying concentrations of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.

-

If the compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.[12][15]

-

-

Data Analysis:

-

Calculate the cellular IC50 value based on the displacement of the tracer. This value reflects the compound's potency in a physiological context.

-

Figure 2. A diagram illustrating the inhibition of a hypothetical Kinase X signaling pathway.

3.2.3. Linking Target Engagement to Cellular Phenotype

The final step in target validation is to demonstrate that the inhibition of the validated target by the compound is responsible for the observed biological phenotype.

-

Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to the effects of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, this provides strong evidence that the compound's activity is mediated through that target.

-

Rescue Experiments: In cells where the target has been knocked out, reintroduce a version of the target that has been mutated to be resistant to the compound. If the sensitivity to the compound is not restored, this further validates the target.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to identifying and validating the therapeutic targets of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. By leveraging the known pharmacology of the pyrazole scaffold to form initial hypotheses and then applying a systematic workflow of unbiased target identification followed by orthogonal validation assays, researchers can build a robust data package to support further preclinical and clinical development. The key to success lies in the integration of chemical proteomics, biochemical assays, and cell-based target engagement studies to create a self-validating chain of evidence that clearly links the compound to its molecular mechanism of action. Future work should focus on in vivo validation in relevant animal models to confirm the therapeutic potential of this promising compound.

References

-

Sartorius. Target Identification and Validation. [Link]

-

Aragen Life Sciences. Target Identification and Validation. [Link]

-

Zidar, N., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Arhiv za farmaciju, 73(2), 93-109. [Link]

-

Patricelli, M. P., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 646-660. [Link]

-

Sygnature Discovery. Target Validation. [Link]

-

Vasta, J. D., et al. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

-

Chemspace. Target Identification and Validation in Drug Discovery. [Link]

-

MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

-

Bio-Rad. Target Discovery: Identification and Validation. [Link]

-

UCL. Target Identification and Validation (Small Molecules). [Link]

-

Selvita. A Practical Guide to Target Engagement Assays. [Link]

-

DiscoverX. Target Engagement Assays. [Link]

-

Foley, T. L., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16935-16965. [Link]

-

Celtarys Research. Biochemical assays in drug discovery and development. [Link]

-

Unni, A. M., et al. (2012). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology, 77, 211-218. [Link]

-

BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

-

Zhang, Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1317-1326. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. [Link]

Sources

- 1. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Target Identification and Validation | Sartorius [sartorius.com]

- 6. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. bio-rad.com [bio-rad.com]

- 9. selvita.com [selvita.com]

- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. Target Engagement Assays [discoverx.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-(4-bromo-1H-pyrazol-1-yl)acetamide

Preamble: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, often enhance biological activity, solubility, and lipophilicity, making it a privileged scaffold in drug design.[1] Compounds like 2-(4-bromo-1H-pyrazol-1-yl)acetamide are synthetic intermediates, representing a class of molecules actively investigated for therapeutic potential, particularly as kinase inhibitors in oncology.[2][3] The brominated position on the pyrazole ring offers a versatile handle for further chemical modification, allowing for the rapid generation of compound libraries for screening.[3]

Given its integral role in research and development, a comprehensive understanding of the safe handling, storage, and disposal of this compound is not merely a regulatory formality but a prerequisite for scientific integrity and laboratory safety. This guide synthesizes critical safety data with practical, field-proven protocols to empower researchers, scientists, and drug development professionals to work with 2-(4-bromo-1H-pyrazol-1-yl)acetamide confidently and safely.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is the unambiguous identification of the chemical and an understanding of its physical properties, which dictate its behavior under laboratory conditions.

| Property | Value | Source |

| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)acetamide | N/A |

| Molecular Formula | C₅H₆BrN₃O | Calculated |

| Molecular Weight | 204.02 g/mol | Calculated |

| CAS Number | Data not available in provided sources | N/A |

| Appearance | Likely a solid (based on related compounds) | [4][5] |

| Solubility | No specific data available; likely soluble in organic solvents | [6] |

| Stability | Stable under normal storage conditions | [4][7] |

| Incompatible Materials | Strong oxidizing agents | [4][5] |

Hazard Identification and Toxicological Summary

While specific toxicological data for 2-(4-bromo-1H-pyrazol-1-yl)acetamide is not available, data from closely related brominated pyrazole acetamides provides a reliable basis for hazard assessment. The Globally Harmonized System (GHS) classification for analogous compounds is summarized below.[8][9]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Routes of Exposure and Symptomatology: [8]

-

Inhalation: May cause irritation of the lungs and respiratory system.[4][8]

-

Skin Contact: Causes skin irritation, which may manifest as itching, scaling, reddening, or blistering.[8]

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and pain.[8]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[4][9]

Laboratory Handling and Exposure Control Protocols

A self-validating safety system relies on a multi-layered approach, combining engineering controls with rigorous personal protective equipment (PPE) protocols.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous material.

-

Ventilation: All handling of solid 2-(4-bromo-1H-pyrazol-1-yl)acetamide and its solutions must be conducted in a properly functioning chemical fume hood to keep airborne concentrations low.[5][8]

-

Safety Stations: An eyewash fountain and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[4][8]

Personal Protective Equipment (PPE): A Mandate for Safety

The correct selection and use of PPE is non-negotiable.

-

Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[10]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[5][10]

-